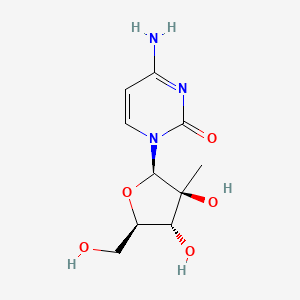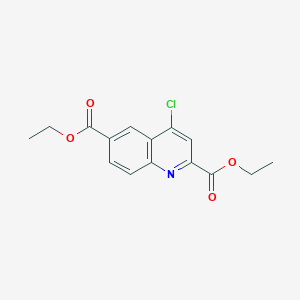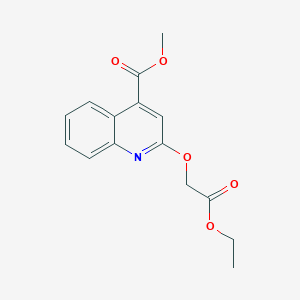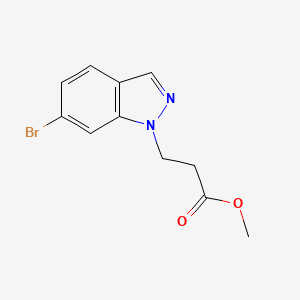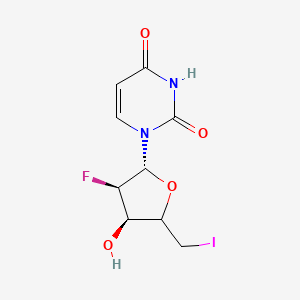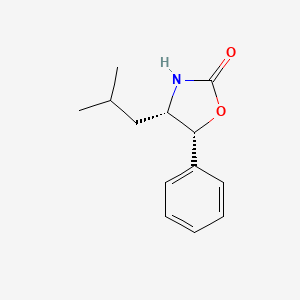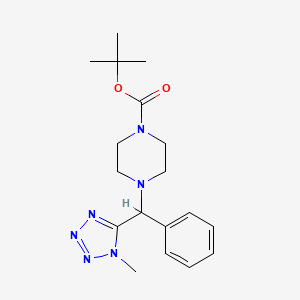![molecular formula C15H14N2O B8079849 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile](/img/structure/B8079849.png)
4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile is a chemical compound with the molecular formula C15H14N2O. It is a derivative of benzonitrile, featuring a spirocyclic structure that includes an oxo group and a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the benzonitrile moiety with a spirocyclic framework. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic structures.
Biology: It has been investigated for its potential biological activity, including its role as an angiogenesis inhibitor, which could be useful in cancer treatment.
Medicine: Research has explored its use as an inhibitor of various enzymes involved in metabolic and inflammatory processes.
Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets. For example, as an angiogenesis inhibitor, it may bind to and inhibit the activity of vascular endothelial growth factor (VEGF) receptors, thereby preventing the formation of new blood vessels necessary for tumor growth.
Comparison with Similar Compounds
Azaspirene: Contains a similar spirocyclic structure and is also an angiogenesis inhibitor.
8-oxa-2-azaspiro[4.5]decane:
Uniqueness: 4-(8-Oxo-1-azaspiro[4.4]non-6-en-1-yl)benzonitrile stands out due to its specific structural features, which confer unique chemical and biological properties compared to other spirocyclic compounds.
Properties
IUPAC Name |
4-(7-oxo-1-azaspiro[4.4]non-8-en-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-11-12-2-4-13(5-3-12)17-9-1-7-15(17)8-6-14(18)10-15/h2-6,8H,1,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMDGYYWFWTOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C=C2)N(C1)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
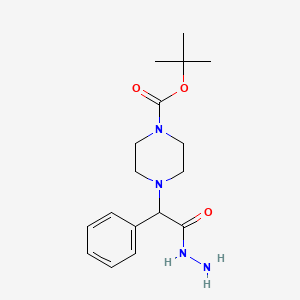
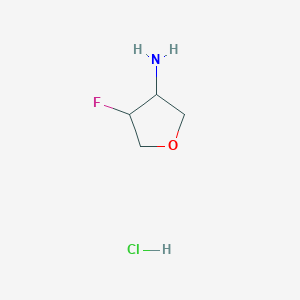
![3-[(2S)-1-phenylpropan-2-yl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine;hydrochloride](/img/structure/B8079798.png)
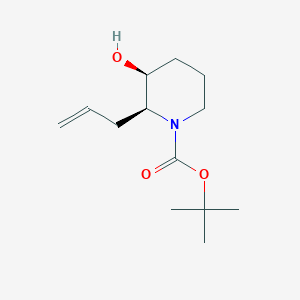
![(3AS,6S,6aS)-2,2-dimethyl-6-vinyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B8079810.png)
![(3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B8079813.png)
